2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide
Brand Name: Vulcanchem
CAS No.: 63788-65-8
VCID: VC21320881
InChI: InChI=1S/C5H8N4OS/c6-5-8-3(2-11-5)1-4(10)9-7/h2H,1,7H2,(H2,6,8)(H,9,10)
SMILES: C1=C(N=C(S1)N)CC(=O)NN
Molecular Formula: C5H8N4OS
Molecular Weight: 172.21 g/mol

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide

CAS No.: 63788-65-8

Cat. No.: VC21320881

Molecular Formula: C5H8N4OS

Molecular Weight: 172.21 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide - 63788-65-8

Specification

CAS No. 63788-65-8
Molecular Formula C5H8N4OS
Molecular Weight 172.21 g/mol
IUPAC Name 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide
Standard InChI InChI=1S/C5H8N4OS/c6-5-8-3(2-11-5)1-4(10)9-7/h2H,1,7H2,(H2,6,8)(H,9,10)
Standard InChI Key YBRQONJVBBCGGK-UHFFFAOYSA-N
SMILES C1=C(N=C(S1)N)CC(=O)NN
Canonical SMILES C1=C(N=C(S1)N)CC(=O)NN

Introduction

Structural Characteristics

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide is a heterocyclic compound containing a 2-amino-1,3-thiazole ring connected to an acetohydrazide group. This structural arrangement provides multiple functional groups that enable diverse chemical interactions and modifications.

Chemical Identity

The compound is defined by the following chemical identifiers:

  • Molecular Formula: C₅H₈N₄OS

  • CAS Registry Number: 63788-65-8

  • Synonyms: 4-Thiazoleacetic acid, 2-amino-, hydrazide

Molecular Structure

The molecular structure consists of a thiazole ring with an amino group at position 2 and an acetohydrazide substituent at position 4. The structural representations include:

  • SMILES Notation: C1=C(N=C(S1)N)CC(=O)NN

  • InChI: InChI=1S/C5H8N4OS/c6-5-8-3(2-11-5)1-4(10)9-7/h2H,1,7H2,(H2,6,8)(H,9,10)

  • InChIKey: YBRQONJVBBCGGK-UHFFFAOYSA-N

The compound features several reactive functional groups, including the primary amino group on the thiazole ring, the hydrazide group (-CONHNH₂), and the heterocyclic sulfur atom, all of which contribute to its chemical reactivity and potential for further derivatization.

Physical and Chemical Properties

2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide possesses distinctive physical and chemical properties that influence its behavior in chemical reactions, biological systems, and analytical procedures.

Physical Properties

Based on the available research data, the compound exhibits the following physical characteristics:

  • Physical State: White crystalline solid

  • Molecular Weight: 172.21 g/mol

  • Melting Point: 170-171°C

Spectroscopic Data

The compound has been characterized using various spectroscopic techniques:

  • Mass Spectrometry: EI-MS shows m/z 172 [M]⁺, with fragment ions at 130 (C₄H₆N₂OS)⁺, 113 (C₄H₅N₂S)⁺

  • Elemental Analysis: Calculated for C₅H₈N₄OS: C, 34.87%; H, 4.68%; N, 32.53%. Found: C, 34.98%; H, 4.84%; N, 32.69%

Predicted Collision Cross-Section Data

Mass spectrometry studies have provided predicted collision cross-section data for various adducts of the compound:

Adductm/zPredicted CCS (Ų)
[M+H]⁺173.04917133.7
[M+Na]⁺195.03111140.6
[M+NH₄]⁺190.07571140.7
[M+K]⁺211.00505137.2
[M-H]⁻171.03461134.9
[M+Na-2H]⁻193.01656137.2
[M]⁺172.04134134.9
[M]⁻172.04244134.9

Table 1: Predicted collision cross-section data for different adducts of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide

Synthesis Methods

The synthesis of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide has been well-documented in the scientific literature, with procedures that ensure good yield and purity.

Standard Synthesis Procedure

The primary synthetic route involves the reaction of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with hydrazine monohydrate:

  • Starting materials:

    • Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (0.15 mol)

    • Hydrazine monohydrate (80%; 20 mL)

    • Methanol (60 mL)

  • Procedure:

    • The ester and hydrazine monohydrate are combined in methanol in a round-bottom flask

    • The reaction mixture is refluxed for 2-3 hours

    • After complete conversion, methanol is distilled off

    • The resulting precipitates are filtered, washed with cold n-hexane, and air-dried

  • Results:

    • Yield: 90%

    • Physical appearance: White crystalline solid

    • Melting point: 170-171°C

This synthetic approach provides a straightforward and efficient method for obtaining the compound with high purity, making it suitable for further chemical transformations and biological studies.

Chemical Reactivity and Derivatives

The presence of multiple reactive functional groups in 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide facilitates various chemical transformations, leading to a diverse range of derivatives with potential biological and chemical applications.

Reactions with Isothiocyanates

One of the documented reactions involves the treatment of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide with ethyl isothiocyanate to form 2-[2-(2-amino-1,3-thiazol-4-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide:

  • Reaction conditions:

    • 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide (0.13 mol)

    • Ethyl isothiocyanate (0.13 mol)

    • Methanol as solvent

    • Reflux for 1 hour

  • Product characterization:

    • The uncyclized product shows characteristic NMR signals

    • ¹³C-NMR data includes signals at 180.25 ppm (C=S), 169.05 ppm (thiazole C-2), and 168.93 ppm (C=O)

Cyclization Reactions

The hydrazide can undergo cyclization to form triazole derivatives such as 5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol. This compound serves as an intermediate for further reactions with various benzyl halides to produce a series of 4-({4-ethyl-5-[((un)functionalized-benzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-1,3-thiazol-2-amines .

Formation of Hydrazone Derivatives

The hydrazide functionality readily reacts with aldehydes and ketones to form hydrazone derivatives. For example, it has been used in the preparation of (E)-2-(2-aminothiazol-4-yl)-N'-(2-hydroxybenzylidene)acetohydrazide (H₂STH), which serves as a ligand for Co(II) and Zn(II) complexes .

Applications in Coordination Chemistry

The multifunctional nature of 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide makes it particularly useful in coordination chemistry for the synthesis of metal complexes.

Metal Complex Formation

Research has demonstrated the compound's ability to form hydrazone ligands through condensation reactions with aldehydes, which subsequently coordinate with transition metal ions:

  • Hydrazone formation:

    • 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide is condensed with aldehydes such as 2-hydroxybenzaldehyde

    • The resulting hydrazone ligand contains multiple coordination sites

  • Metal complexation:

    • The hydrazone ligands form complexes with Co(II) and Zn(II) ions

    • These complexes have been characterized using various spectroscopic techniques, including ¹H and ¹³C-NMR, IR, and UV-visible spectroscopy

Structural and Thermal Properties of Metal Complexes

The Co(II) and Zn(II) complexes derived from 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide-based ligands have been investigated for their:

  • Geometry and modes of chelation using:

    • Density functional theory (DFT) quantum calculations

    • Magnetic moment measurements

    • Spectroscopic data

  • Thermal behavior:

    • Degradation stages and kinetic parameters

    • Analysis using Coats–Redfern and Horowitz–Metzger models

These studies contribute to understanding the coordination behavior of 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide-derived ligands and the properties of the resulting metal complexes.

Biological Significance

Although specific biological data for 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide itself is limited in the provided search results, related thiazole derivatives have demonstrated significant biological activities.

Related Thiazole Derivatives

The 2-amino-1,3,4-thiadiazole scaffold, structurally similar to the 2-amino-1,3-thiazole moiety present in the compound of interest, has shown notable antimicrobial properties:

  • Antibacterial activity:

    • Effectiveness against both Gram-positive and Gram-negative bacteria

    • Halogen-substituted derivatives show higher activity against Gram-positive bacteria

  • Antifungal activity:

    • Activity against fungi such as Aspergillus niger and Candida albicans

    • Derivatives with oxygenated substituents on phenyl rings show significant antifungal properties

  • Other biological activities:

    • Cytostatic properties

    • Anti-trypanosomal activity in derivatives like megazol

The structural similarity between 2-(2-amino-1,3-thiazol-4-yl)acetohydrazide and these biologically active compounds suggests potential for similar activities, especially when incorporated into appropriate derivative structures.

Analytical Considerations

For analytical purposes, 2-(2-Amino-1,3-thiazol-4-yl)acetohydrazide can be characterized and quantified using various techniques.

Analytical Methods

The compound can be analyzed using:

  • Spectroscopic techniques:

    • Mass spectrometry (MS)

    • Nuclear magnetic resonance (NMR) spectroscopy

    • Infrared (IR) spectroscopy

  • Chromatographic methods:

    • High-performance liquid chromatography (HPLC)

    • Thin-layer chromatography (TLC) for reaction monitoring

  • Thermal analysis:

    • Differential scanning calorimetry (DSC) for melting point determination and thermal behavior study

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